Maltotetraose
Description
Structure
2D Structure
Properties
IUPAC Name |
(2R,3R,4R,5R)-4-[(2R,3R,4R,5S,6R)-5-[(2R,3R,4R,5S,6R)-3,4-dihydroxy-6-(hydroxymethyl)-5-[(2R,3R,4S,5S,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxyoxan-2-yl]oxy-3,4-dihydroxy-6-(hydroxymethyl)oxan-2-yl]oxy-2,3,5,6-tetrahydroxyhexanal | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C24H42O21/c25-1-6(30)11(32)19(7(31)2-26)43-23-17(38)14(35)21(9(4-28)41-23)45-24-18(39)15(36)20(10(5-29)42-24)44-22-16(37)13(34)12(33)8(3-27)40-22/h1,6-24,26-39H,2-5H2/t6-,7+,8+,9+,10+,11+,12+,13-,14+,15+,16+,17+,18+,19+,20+,21+,22+,23+,24+/m0/s1 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UYQJCPNSAVWAFU-KVXMBEGHSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C(C1C(C(C(C(O1)OC2C(OC(C(C2O)O)OC3C(OC(C(C3O)O)OC(C(CO)O)C(C(C=O)O)O)CO)CO)O)O)O)O | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C([C@@H]1[C@H]([C@@H]([C@H]([C@H](O1)O[C@@H]2[C@H](O[C@@H]([C@@H]([C@H]2O)O)O[C@@H]3[C@H](O[C@@H]([C@@H]([C@H]3O)O)O[C@H]([C@@H](CO)O)[C@@H]([C@H](C=O)O)O)CO)CO)O)O)O)O | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C24H42O21 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50865722 | |
| Record name | Maltotetraose | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50865722 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
666.6 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
34612-38-9 | |
| Record name | Maltotetraose | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=34612-38-9 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Maltotetraose | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0034612389 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Maltotetraose | |
| Source | DrugBank | |
| URL | https://www.drugbank.ca/drugs/DB02237 | |
| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |
| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |
| Record name | Maltotetraose | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50865722 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | MALTOTETRAOSE | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/BO88JLT87R | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Biosynthesis and Metabolic Pathways of Maltotetraose
Maltotetraose Degradation and Catabolism
Kinetic Studies of this compound Hydrolysis by Alpha-Amylase
This compound in Plant Starch Degradation
Inhibition of Beta-Amylase (BAM3) by Related Maltooligosaccharides
Beta-amylase 3 (BAM3) is a crucial enzyme in Arabidopsis thaliana chloroplasts, responsible for hydrolyzing transitory starch. This process primarily yields maltose (B56501) and residual maltotriose (B133400) nih.gov. Research has shown that BAM3 exhibits varying substrate specificities among maltooligosaccharides. While BAM3 readily hydrolyzes maltohexaose (B131044) with a Michaelis constant (Km) of 1.7 mM and a catalytic rate constant (Kcat) of 4300 s-1, its activity is considerably lower (3.4-fold) when maltopentaose (B1148383) serves as the substrate nih.govplos.orgnih.gov. Notably, BAM3 demonstrates negligible activity with this compound, indicating that this compound is a poor substrate for this enzyme nih.govplos.orgnih.gov.
A significant regulatory mechanism involving BAM3 is its inhibition by maltotriose. Studies have revealed that maltotriose, at physiological millimolar concentrations, inhibits BAM3 activity, whereas maltose does not nih.govplos.orgnih.gov. This inhibition by maltotriose is hypothesized to be a key mechanism for controlling the mobilization of transitory leaf starch plos.orgnih.govfigshare.com. The concentration of maltotriose is influenced by the activity of disproportionating enzyme (DPE), which is in turn affected by the stromal concentration of glucose plos.orgnih.govfigshare.com. Changes in cytosolic glucose concentration, mediated by the plastid glucose transporter (pGlcT), are expected to lead to corresponding changes in plastid glucose and, consequently, maltotriose levels, thereby inducing compensatory adjustments in BAM3 activity plos.orgnih.govfigshare.com.
Cross-Species Comparisons of this compound Metabolism
The metabolism of this compound exhibits variations across different species, reflecting diverse physiological roles and enzymatic machinery.
Bacteria (Escherichia coli): In Escherichia coli, this compound is a recognized metabolite nih.gov. Its metabolism is closely linked to glycogen (B147801) degradation, where glycogen phosphorylase (GlgP) and the debranching enzyme GlgX produce this compound and maltotriose researchgate.netnih.gov. These maltooligosaccharides then feed into the maltose/maltodextrin-utilizing system, which involves enzymes such as maltodextrin (B1146171) phosphorylase (MalP), maltodextrin glucosidase (MalZ), and amylomaltase (MalQ) researchgate.netnih.govresearchgate.net. This system allows for the efficient utilization of this compound and other maltodextrins as carbon sources, contributing to bacterial osmoregulation researchgate.net.
Plants (Arabidopsis thaliana): In plants, specifically Arabidopsis thaliana, the metabolism of starch in chloroplasts involves β-amylase BAM3. While BAM3 produces maltose and maltotriose from starch, this compound is a negligible substrate for this enzyme nih.govplos.orgnih.gov. Instead, maltotriose plays a regulatory role by inhibiting BAM3, thereby influencing the rate of starch breakdown in leaves plos.orgnih.govfigshare.com. This highlights a different metabolic fate and regulatory interaction for this compound and related maltooligosaccharides in plants compared to bacterial systems.
Lactobacilli (Lactobacillus reuteri): Certain lactobacilli, such as Lactobacillus reuteri, possess unique enzymes for this compound metabolism. GtfB, a GH70 4,6-α-glucanotransferase, is capable of cleaving α-(1→4) linkages within this compound. This enzymatic activity leads to the synthesis of α-(1→6) linked oligo- and polysaccharides, with glucose and maltose also being produced frontiersin.org. This suggests a role for this compound in the synthesis and modification of polysaccharides in these bacteria, beyond simple catabolism for energy.
Other Organisms (Homo sapiens, Drosophila melanogaster, Caenorhabditis elegans): Alpha-1,4-Tetraglucose, which is this compound, has been reported as a metabolite in humans (Homo sapiens), Drosophila melanogaster, and Caenorhabditis elegans, with available data confirming its presence nih.gov. While its specific metabolic pathways and roles in these organisms may vary and require further detailed investigation, its presence indicates a broader biological relevance across diverse eukaryotic species.
Molecular Interactions and Glycan Protein Dynamics Involving Maltotetraose
Maltotetraose as an Enzyme Substrate and Inhibitor
This compound can function as a substrate for various glycoside hydrolases, leading to its hydrolysis into smaller glucose units. Conversely, its structural similarity to longer maltooligosaccharides can enable it to act as a competitive inhibitor for certain enzymes. Enzymes such as alpha-amylases (EC 3.2.1.1), beta-amylases (EC 3.2.1.2), and specific glycoside hydrolase family 97 (GH97) enzymes, like SusB from Bacteroides thetaiotaomicron, interact with this compound in distinct ways medchemexpress.comnih.govnih.gov.
Kinetic Analysis of this compound with Glycoside Hydrolases
The kinetic parameters of enzyme-catalyzed reactions involving this compound provide insights into the efficiency and specificity of these interactions. For instance, the GH97 enzyme SusB from Bacteroides thetaiotaomicron exhibits varying catalytic efficiencies with different malto-oligosaccharides. While maltotriose (B133400) (kcat/Km = 943 s⁻¹ mM⁻¹) is the preferred substrate, this compound shows a kcat/Km value of 504 s⁻¹ mM⁻¹, which is higher than maltose (B56501) (172 s⁻¹ mM⁻¹) but lower than maltotriose nih.gov. This preference for trisaccharides aligns with SusB's physiological role in hydrolyzing disaccharides and trisaccharides into glucose units nih.gov.
In the context of ostrich intestinal maltase-glucoamylase (MG), this compound, along with maltotriose, has been observed to cause partial inhibition of ileal MG activity nih.gov. Furthermore, the hydrolysis of longer malto-oligosaccharide substrates by ileal MG was found to be less efficient compared to maltose and maltotriose nih.gov.
The this compound-forming α-amylase (G4-amylase) from Pseudomonas stutzeri is an exo-amylase that produces this compound as a primary product from substrates like maltopentaose (B1148383) and amylose (B160209) oup.comoup.com. Interestingly, this compound itself can also serve as a substrate for transglycosylation reactions catalyzed by this enzyme, highlighting its dual role in synthesis and degradation oup.com.
Conversely, Arabidopsis chloroplast β-amylase BAM3 shows negligible activity with this compound as a substrate plos.org. However, its activity is significantly inhibited by maltotriose at physiological concentrations, suggesting a potential regulatory mechanism for transitory leaf starch mobilization plos.org.
The kinetic data for SusB from Bacteroides thetaiotaomicron are summarized below:
| Substrate (DP) | Km (mM) | kcat (s⁻¹) | kcat/Km (s⁻¹ mM⁻¹) |
| Maltose (2) | 1.05 ± 0.12 | 182 ± 0.58 | 172 |
| Maltotriose (3) | 0.29 ± 0.01 | 270 ± 5.5 | 943 |
| This compound (4) | 0.64 ± 0.07 | 321 ± 15 | 504 |
| Maltopentaose (5) | 1.29 ± 0.07 | 434 ± 4.9 | 337 |
| Soluble Starch | 0.61 ± 0.07 | 425 ± 20 | 697 |
| Amylase DP17 | 1.15 ± 0.10 | 465 ± 14 | 404 |
Active Site Interactions and Binding Mechanisms
The interaction of this compound with enzyme active sites is governed by a network of non-covalent forces, primarily hydrogen bonds and van der Waals interactions nih.govtandfonline.comtandfonline.compnas.orgnih.govpnas.org. These interactions dictate the precise orientation and stability of the substrate within the binding pocket, influencing catalytic efficiency and specificity.
In Escherichia coli Maltose Binding Protein (MBP), this compound forms extensive interactions, including 14 direct hydrogen bonds with polar residues and 118 van der Waals interactions pnas.orgnih.govpnas.org. Aromatic residues within the binding site, such as Y155, W230, Y341, and W340, play a prominent role through stacking interactions with the sugar rings, contributing significantly to the binding affinity pnas.orgnih.govpnas.org. Additionally, residues like Arg66, Glu44, Lys42, and Asp65 are involved in hydrogen bonding and restricting the movement of the terminal glucose unit nih.gov. In Thermotoga maritima MBP1, the fourth glucose ring of this compound is stabilized by a hydrogen bond with the backbone glutamine (Gln42) residue nih.gov.
Molecular docking studies on α-1,4-amylase from endophytic Bacillus amyloliquefaciens revealed differences in the active site interactions of this compound with a modelled enzyme compared to a template enzyme tandfonline.comtandfonline.com. The modelled α-1,4-amylase-substrate complex was stabilized by six hydrogen bonds (involving Trp12, Asp53, Asp163, Leu197, and Ser335) and 66 van der Waals interactions, whereas the template complex had four hydrogen bonds (involving Asp163, Leu197, and Ser335) and 256 van der Waals interactions tandfonline.com. These variations, potentially stemming from changes in active site amino acid residues, can influence enzyme specificity and catalytic potential tandfonline.comtandfonline.com.
For soybean β-amylase, docking studies indicate that the enzyme's mobile flap, a loop comprising residues 96 to 103, must undergo a conformational change to a closed configuration for α-maltotetraose to properly dock near the crystallographically determined subsites nih.gov. This conformational adjustment is essential for productive binding and catalysis nih.gov.
In Pseudomonas stutzeri G4-amylase, the catalytic residues Glu219, Asp193, and Asp294 are strategically positioned around the reducing end glucose unit (Glc4) of the bound this compound product oup.comoup.com. Glu219 acts as an acid catalyst, donating a proton via a hydrogen bond to the O1-atom of Glc4, while Asp294 is crucial for tightly binding the substrate and can induce a twisted and deformed conformation in the Glc4 ring oup.comoup.com. Asp193 functions as the base catalyst (nucleophile) oup.com.
Impact of this compound on Enzyme Specificity and Catalytic Efficiency
The preference of Bacteroides thetaiotaomicron SusB for maltotriose over this compound and longer malto-oligosaccharides underscores how substrate length influences specificity, aligning with its physiological role in breaking down smaller saccharides nih.gov. In contrast, Pseudomonas saccharophila maltotetraohydrolase exhibits a high specificity for producing this compound as the main product from starch hydrolysis, demonstrating a tailored catalytic outcome researchgate.net.
This compound in Protein-Carbohydrate Recognition
Beyond its role in enzymatic reactions, this compound is a key ligand in protein-carbohydrate recognition, particularly in systems involved in nutrient transport and cellular sensing. Periplasmic Binding Proteins (PBPs), such as Maltose Binding Proteins (MBPs), serve as high-affinity receptors for malto-oligosaccharides, including this compound, facilitating their uptake by ABC transport systems in bacteria nih.govnih.govpnas.org. These proteins exhibit highly tuned binding affinities that are adapted to the environmental niche of the host organism nih.gov.
Carbohydrate-binding modules (CBMs), which are non-catalytic protein domains, play a crucial role in targeting enzymes to their carbohydrate substrates researchgate.net. For example, BhCBM25 and BhCBM26 from Bacillus halodurans amylase bind α-glucooligosaccharides, including this compound, through a structurally conserved mode of ligand recognition . This binding enhances the enzyme's activity on granular starch .
Molecular Docking Studies of this compound-Enzyme Complexes
Docking simulations with soybean β-amylase demonstrated that the enzyme's mobile flap must transition to a closed conformation for optimal binding of α-maltotetraose nih.gov. This conformational change is critical for positioning the substrate correctly within the active site nih.gov.
In studies involving various α-amylases (GH13_36 CsAmy, GH13_36 CcAmy, and GH13_32 SmAmy), molecular docking of this compound resulted in low free energies of -7.6 to -7.7 kcal/mol for the enzyme-ligand complexes researchgate.net. For α-glucosidase, re-docking of this compound successfully reproduced the known hydrogen bonds with the catalytic residue Asp327, validating the docking model researchgate.net. Furthermore, complex structures of Klebsiella pneumoniae pullulanase (KPP) with this compound have elucidated the specific binding residues involved in their interaction iucr.org.
Hydrogen Bonding and Van der Waals Interactions in Binding Sites
The detailed analysis of binding sites reveals that hydrogen bonding and van der Waals interactions are the primary forces stabilizing this compound-protein complexes. In Escherichia coli MBP, the binding of this compound involves 14 direct hydrogen bonds with polar amino acid residues and 118 van der Waals interactions pnas.orgnih.govpnas.org. Key residues such as Arg66, Glu44, Lys42, and Asp65 contribute to hydrogen bonding and restrict the movement of the terminal glucose unit nih.gov. Additionally, aromatic residues like Y155, W230, Y341, and W340 form crucial stacking interactions with the flat surfaces of the sugar rings pnas.orgnih.govpnas.org.
In the modelled α-1,4-amylase from Bacillus amyloliquefaciens, this compound formed six hydrogen bonds with residues Trp12, Asp53, Asp163, Leu197, and Ser335, alongside 66 van der Waals interactions tandfonline.com. In contrast, the template enzyme formed four hydrogen bonds with Asp163, Leu197, and Ser335, and 256 van der Waals interactions tandfonline.com. These differences highlight the variability in interaction networks even among highly similar enzymes.
Generally, protein-carbohydrate interactions are characterized by a dual nature, involving both polar (hydrogen bonds with hydroxyl groups) and hydrophobic (van der Waals contacts, particularly aromatic stacking with sugar ring faces) forces nih.govoup.comnih.gov. This combination of interactions allows for highly specific and strong binding, crucial for the diverse biological roles of this compound.
This compound in Cellular Signaling Pathways
This compound has been identified as a compound with significant influence on various cellular signaling pathways, particularly those involved in inflammatory responses and cell migration. Its effects extend to both mammalian cells and microbial systems, demonstrating a versatile role in biological regulation.
This compound Influence on Cell Signaling
This compound exerts its influence on cell signaling through several key mechanisms:
NF-κB Pathway Inhibition: this compound has been shown to reduce inflammatory responses by inhibiting the activity of Nuclear Factor-kappa B (NF-κB). NF-κB is a central regulator of immune and inflammatory responses, and its activation leads to the expression of numerous pro-inflammatory genes. Specifically, this compound (at concentrations of 20-40 μM) suppresses NF-κB activation and significantly decreases the mRNA levels of Intercellular Adhesion Molecule 1 (ICAM-1). ICAM-1 is a cell adhesion molecule whose expression is often upregulated during inflammation, facilitating leukocyte extravasation. The inhibition of NF-κB and subsequent reduction in ICAM-1 expression by this compound suggests a potential role in mitigating inflammatory processes.
Inhibition of PDGF-induced Cell Migration: Beyond its anti-inflammatory effects, this compound also inhibits Platelet-Derived Growth Factor (PDGF)-induced vascular smooth muscle cell migration. PDGF is a potent mitogen and chemoattractant for various cell types, playing a crucial role in processes like wound healing and angiogenesis. The ability of this compound (at 20 μM) to inhibit PDGF-induced cell migration and neovascularization in aortic ring explants indicates its potential to modulate signaling pathways involved in cell motility and new blood vessel formation.
Modulation of Bacterial Maltose Regulon: In microorganisms, particularly Gram-negative bacteria like Escherichia coli, this compound plays a role in regulating its own transport and metabolism. The transport of this compound into cells is facilitated by specific permeases, and its regulation involves a complex interplay of transport proteins, signaling pathways, and transcriptional regulators. Maltodextrin (B1146171) conjugates, which include structures related to this compound, can activate the maltose regulon. This activation triggers the expression of components involved in maltodextrin transport, such as the maltose-binding protein (MalE), effectively inducing the bacteria's own entry pathway for these sugars. This self-induction mechanism demonstrates a direct influence of this compound on bacterial cellular signaling related to nutrient uptake and metabolic adaptation.
Table 1: Influence of this compound on Key Cellular Signaling Pathways
| Signaling Pathway/Process | Effect of this compound | Concentration/Context | Reference |
| NF-κB Activation | Suppression | 20-40 μM | |
| ICAM-1 Expression | Decreased mRNA levels | 20-40 μM (TNF-α-induced inflammatory responses) | |
| PDGF-induced Vascular Smooth Muscle Cell Migration | Inhibition | 20 μM | |
| Neovascularization (PDGF-induced) | Inhibition | In aortic ring explants | |
| Bacterial Maltose Regulon | Activation (leading to expression of transport proteins like MalE) | In Gram-negative bacteria (e.g., E. coli) |
Interaction with Immune Response Modulators
This compound exhibits interactions with immune response modulators primarily through its anti-inflammatory properties. Its capacity to reduce TNF-α-induced inflammatory responses is a direct example of this interaction. By inhibiting NF-κB activity and decreasing ICAM-1 expression, this compound modulates key components of the inflammatory cascade that are central to immune responses.
Furthermore, this compound is classified as an antibacterial agent and an Escherichia coli metabolite. This dual classification suggests its involvement in host-pathogen interactions. As an antibacterial agent, it may directly or indirectly interact with bacterial components, influencing their viability or metabolic processes, which in turn can impact the host's immune recognition and response to bacterial presence. The activation of the maltose regulon in bacteria by maltodextrin conjugates, as discussed previously, represents a specific molecular interaction that can influence bacterial behavior and potentially their interaction with the host immune system.
Advanced Analytical Methodologies for Maltotetraose Research
Chromatographic Techniques for Maltotetraose Separation and Quantification
Chromatographic methods are widely employed for the separation and quantification of this compound due to their high resolving power and sensitivity. These techniques enable the isolation of this compound from other saccharides and its precise measurement within a sample.
HPAEC-PAD is a highly sensitive and selective method for the determination of carbohydrates, including this compound, without the need for derivatization. aafco.orgrsc.org This technique separates carbohydrates based on their pKa values, utilizing a strong anion-exchange column and a high pH mobile phase, typically sodium hydroxide (B78521) with a sodium acetate (B1210297) gradient. aafco.orgcapes.gov.br The pulsed amperometric detector then quantifies the separated analytes by measuring the current generated from their electrochemical oxidation at a gold electrode. aafco.orgrsc.org
HPAEC-PAD has been successfully validated for the simultaneous determination and quantification of various sugars, including glucose, isomaltose, maltose (B56501), maltotriose (B133400), this compound, and maltopentaose (B1148383), in complex matrices such as wheat flours. capes.gov.brnih.gov A typical HPAEC-PAD method for saccharide analysis might involve a Hamilton RCX-30 column with a gradient elution of 50 mM NaOH (A) and 50 mM NaOH + 500 mM NaAcO (B), with a total run time of approximately 38 minutes. capes.gov.br Detection limits (LODs) for sugars like this compound in such methods can range from 0.03 to 0.21 mg L⁻¹, and quantification limits (LOQs) from 0.10 to 0.71 mg L⁻¹. capes.gov.brnih.gov Recoveries typically fall between 74.16% and 110.86%, demonstrating the method's accuracy. capes.gov.brnih.gov The technique offers excellent resolving power, allowing for the separation of maltooligosaccharides up to maltodecaose. aafco.org
Gas-Liquid Chromatography (GLC) is a powerful technique for carbohydrate analysis, particularly when combined with derivatization to increase volatility. researchgate.netassbt.org For this compound, trimethylsilyl (B98337) (TMS) derivatives are commonly employed. researchgate.netassbt.orgoup.com The derivatization process involves converting hydroxyl groups on the sugar molecule into trimethylsilyl ethers, making them more volatile and suitable for GC analysis. researchgate.netassbt.orgoup.com
A method for quantitative and simultaneous determination of sugars like fructose, glucose, maltose, maltotriose, and this compound in samples can be achieved using GLC of their trimethylsilyl derivatives. researchgate.netcapes.gov.br This approach allows for the analysis of starch hydrolyzates, separating maltooligosaccharides up to the octaose. researchgate.net The process typically involves dissolving the sample in a derivatizing reagent, such as pyridine (B92270) with hexamethyldisilazane (B44280) (HMDS) and trimethylchlorosilane (TMSCl), which can be completed in about 15 minutes for glucose syrup samples. assbt.orgoup.com GLC has been shown to separate this compound within 30 minutes, although anomeric separation is generally not achieved above maltose. oup.com For higher molecular weight saccharides like this compound, column operating temperatures in excess of 300°C may be necessary for elution. oup.com The use of an internal standard, such as arabitol (PubChem CID: 712), is crucial for accurate quantitative determination. tandfonline.com
Research has shown that GLC of TMS derivatives can provide rapid component data on complex sugar mixtures like corn syrup, with relative standard deviations for glucose, maltose, maltotriose, and this compound ranging from 1.7% to 3.4%. cerealsgrains.org
HPLC-ELSD is a versatile and widely used method for the analysis of non-volatile compounds, including carbohydrates like this compound, as it does not rely on the chromophore properties of the analyte. rsc.orgsci-hub.se The ELSD operates by nebulizing the HPLC effluent, evaporating the mobile phase, and then detecting the solute molecules by light scattering. rsc.orgsci-hub.se This makes it a semi-universal mass detector suitable for carbohydrates. rsc.org
HPLC-ELSD methods have been developed and validated for the analysis of maltooligosaccharides in various matrices, such as beer and reaction products of enzymatic reactions. researchgate.netresearchgate.netmdpi.comresearchgate.net For instance, this compound can be separated on an NH₂P-50 4E amine column using an acetonitrile-water mixture (e.g., 64% acetonitrile) as the mobile phase at a flow rate of 1.0 mL/min. researchgate.net The method can achieve detection limits ranging from 2.5 to 12.5 mg/L and quantification limits from 12.0 to 30.0 mg/L for various sugars. mdpi.com Linearity is often achieved with a quadratic calibration model (R² = 0.9998), and precision metrics show relative standard deviations (RSDs) typically below 2% for repeatability. mdpi.com
A typical HPLC-ELSD setup for maltooligosaccharide determination might involve a Waters Xbridge Amide column (250mm × 4.6mm × 3.5mm) with a drift tube temperature of 50°C and a carrier gas pressure of 350 KPa for the ELSD. google.com Gradient elution, such as 80% acetonitrile (B52724) aqueous solution (A) and 30% acetonitrile aqueous solution (B), can be used with a flow rate of 1.0 mL/min and a column temperature of 35°C. google.com This approach offers high sensitivity, rapid detection, and is less affected by mobile phase composition. google.com
Gas-Liquid Chromatography (GLC) with Trimethylsilyl Derivatives
Spectrometric Approaches for this compound Characterization
Spectrometric techniques provide crucial structural insights into this compound, complementing the quantitative data obtained from chromatography.
Mass spectrometry (MS) is a fundamental tool in glycomics for the characterization of oligosaccharides, including this compound, due to its ability to provide molecular weight information and structural details through fragmentation. nih.govresearchgate.net MS analysis can differentiate oligosaccharide isomers by generating distinct diagnostic fragment ions through collision-induced dissociation (CID). rsc.org The workflow often involves liquid chromatography (LC) coupled with MS, such as LC-QTOF MS, to separate and then analyze oligosaccharides. nih.gov Fragmentation of oligosaccharide ions typically induces cleavages at glycosidic bonds, yielding structural information. nih.gov
For example, a multidimensional MS-based workflow can be used for de novo structural elucidation of oligosaccharides, including this compound. nih.gov This involves initial LC-QTOF MS analysis to identify possible oligosaccharides based on their m/z values, followed by fragmentation using CID to obtain structural details. nih.gov The neutral mass differences observed in fragmentation spectra can indicate the type of monosaccharide units present (e.g., hexose (B10828440) yields a loss of 162 Da). nih.gov
MALDI-TOF-MS is a powerful soft ionization technique widely used for the analysis of large biomolecules, including oligosaccharides like this compound. It is particularly valuable for its high sensitivity, speed, and ability to analyze complex mixtures with minimal sample preparation. In MALDI-TOF-MS, the analyte (this compound) is co-crystallized with a matrix compound, which absorbs laser energy and facilitates the ionization and desorption of the analyte. The ions are then accelerated into a time-of-flight mass analyzer, where their mass-to-charge ratio (m/z) is determined based on their flight time.
MALDI-TOF-MS can be used to obtain mass spectra of mixed saccharides, including this compound, providing molecular weight information. researchgate.net While the provided search results mention MALDI-TOF-MS in the context of general mass spectrometry and mixed saccharides, specific detailed research findings on its application solely for this compound characterization were not extensively detailed beyond its inclusion in general oligosaccharide analysis. However, its principle allows for the determination of the molecular mass of this compound and its presence in mixtures, making it a valuable tool for quality control and research.
Mass Spectrometry (MS) in Glycomics and Oligosaccharide Analysis
Ion Mobility-Mass Spectrometry (IM-MS) for Glycan Characterization
Ion Mobility-Mass Spectrometry (IM-MS) has emerged as a powerful tool for glycan analysis, offering an additional dimension of separation beyond traditional mass spectrometry mpg.dersc.orgrsc.orgnih.gov. This technique separates ions not only by their mass-to-charge ratio (m/z) but also by their size and shape in the gas phase, which is quantified by their collision cross-section (CCS) values mpg.dersc.orgnih.govacs.orgrsc.orgresearchgate.net. The ability of IM-MS to differentiate between closely related isomeric species, which often pose a significant challenge for other analytical methods, is particularly valuable in glycomics mpg.dersc.orgacs.org.
Glycans exhibit considerable structural complexity due to variations in monosaccharide composition, regiochemistry, branching patterns, and stereochemistry mpg.de. IM-MS can effectively distinguish even minor structural differences among isomers, making it suitable for the in-depth characterization of small glycans and glycopeptide isomers mpg.de. This compound, for instance, is an isobaric carbohydrate that IM-MS can help differentiate from other isomers such as stachyose, cellotetraose, and mannotetraose, which share identical m/z values but differ in their glycosidic linkages or configurations acs.org. The integration of mass and mobility information within a multidimensional dataset, coupled with comparisons to known, authentic standards, is crucial for definitive structural identification in IM-MS analyses mpg.de. Furthermore, IM-MS can be employed for fragment-based analysis, where the CCS values of fragment ions provide critical information for carbohydrate structure assignments and aid in distinguishing isomeric precursors rsc.orgrsc.orgresearchgate.netnih.gov.
Table 1: Applications of IM-MS in Glycan Characterization
| Feature/Application | Description |
| Isomer Separation | Differentiates glycans with identical mass-to-charge ratios (isobars) based on differences in their gas-phase size and shape (Collision Cross-Section, CCS) mpg.dersc.orgacs.org. |
| Structural Elucidation | Provides insights into compositional, regio-, and stereochemical information of glycans mpg.de. |
| Fragment-Based Analysis | Utilizes CCS values of fragment ions to provide critical structural information and distinguish isomeric precursors rsc.orgrsc.orgresearchgate.netnih.gov. |
| Reduced Sample Consumption | Enables extensive analysis of complex samples with low material consumption due to its universal separation capabilities mpg.de. |
| High Reproducibility | CCS values are highly reproducible under controlled conditions, unlike retention times in chromatography mpg.de. |
Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Elucidation
Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable technique for the detailed structural elucidation of glycans, including this compound nih.govcreative-proteomics.com. It provides comprehensive information regarding the nature and order of monosaccharide residues, the configuration and position of glycosidic linkages, and the presence and location of any non-glycan modifications creative-proteomics.com. NMR is also instrumental in characterizing the three-dimensional features of glycans, which are crucial for their biological recognition creative-proteomics.com.
While specific detailed NMR chemical shift data for this compound were not directly provided, it is established that 1H,13C 2D NMR spectra are available for its structural characterization umaryland.eduecmdb.ca. The interpretation of chemical shifts, coupling constants, and cross-peaks from these 2D NMR spectra allows for the precise determination of this compound's α-1,4 glycosidic bonds and the anomeric configuration of its glucose units researchgate.netacs.org. NMR's ability to resolve structurally similar and isomeric forms of carbohydrates in solution makes it a robust method for compositional and structural analysis in complex mixtures nih.gov.
Table 2: Key NMR Spectroscopy Techniques for Glycan Structural Elucidation
| NMR Technique | Information Provided |
| 1D ¹H NMR | Anomeric signals, overall proton environment, and preliminary structural insights researchgate.netrsc.org. |
| ¹H-¹H TOCSY | Identifies spin systems within individual monosaccharide residues, revealing connectivity of protons through bonds researchgate.net. |
| ¹H-¹H ROESY | Detects through-space correlations (Nuclear Overhauser Effects), providing information on inter-residue distances and glycosidic linkage conformation researchgate.net. |
| ¹³C-¹H HSQC | Correlates directly bonded proton and carbon atoms, aiding in the assignment of ¹³C chemical shifts and confirming structural units researchgate.net. |
| Chemical Shifts & Coupling Constants | Provide detailed information about the electronic environment of atoms and the nature of their bonds, crucial for confirming linkages and anomeric configurations rsc.orgacs.orgnih.gov. |
Enzyme-Coupled Assays for this compound-Related Enzyme Activity
Enzyme-coupled assays are widely employed to measure the activity of enzymes that either produce or degrade this compound. These assays typically link the enzyme's primary reaction to a secondary, easily measurable reaction, often involving a chromogenic or spectrophotometric change.
This compound itself serves as a key substrate in enzyme-coupled assays for determining amylase activity in biological fluids, such as serum and urine nih.govmedchemexpress.comglpbio.com. For instance, a common approach involves using 4-Nitrophenyl-alpha-maltotetraose as a synthetic chromogenic substrate ontosight.ai. When an enzyme like alpha-amylase hydrolyzes the glycosidic bond in this substrate, it releases a 4-nitrophenyl group, which produces a yellow color that can be quantitatively measured spectrophotometrically at 405 nm ontosight.ai. This method is critical for diagnosing and monitoring conditions related to pancreatic function, such as pancreatitis ontosight.ai.
Another principle involves measuring the release of reducing sugars during starch hydrolysis, where this compound can be a product, using methods like the dinitrosalicylic acid (DNS) method nih.gov. Enzymes such as this compound-forming amylase (also known as G4 amylase, EC 3.2.1.60) are known to produce high-purity this compound from starch researchgate.nettandfonline.comgoogle.com. The activity of these enzymes can be quantified by monitoring the formation of this compound or the reduction in substrate researchgate.netnih.govtandfonline.com. Additionally, the 3-methyl-2-benzothiazolinone hydrazone hydrochloride (MBTH) assay can be used to determine enzymatic activity by measuring the amount of reducing carbohydrate ends mdpi.com. In some coupled spectrophotometric assays, the degradation of this compound to glucose is directly linked to the measurement of salivary amylase activity nih.gov.
Table 3: Examples of Enzyme-Coupled Assays Involving this compound
| Enzyme/Reaction Type | Substrate | Detection Principle | Application/Outcome |
| Amylase Activity | This compound (e.g., 4-Nitrophenyl-alpha-maltotetraose) nih.govmedchemexpress.comglpbio.comontosight.ai | Spectrophotometric measurement of released chromogen (e.g., 4-nitrophenol (B140041) at 405 nm) ontosight.ai | Diagnosis and monitoring of pancreatic function (e.g., pancreatitis) ontosight.ai |
| Alpha-Amylase (e.g., from Pseudomonas stutzeri) | Starch, producing this compound nih.gov | Measurement of reducing sugars released (e.g., by DNS method) nih.gov | Quantification of enzyme activity and production of this compound syrups nih.gov |
| General Amylase Activity | Various carbohydrates (e.g., starch, this compound) mdpi.com | Measurement of reducing carbohydrate ends (e.g., by MBTH assay) mdpi.com | Determination of enzyme activity in various contexts mdpi.com |
| Salivary Amylase | This compound nih.gov | Coupled spectrophotometric assay measuring glucose production nih.gov | Assessment of amylase function on bacterial surfaces nih.gov |
High-Throughput Glycomic Methodologies Incorporating this compound Standards
High-throughput glycomic methodologies are essential for analyzing the complex and diverse glycomic profiles present in biological samples acs.orgresearchgate.net. The integration of well-characterized standards, such as this compound, is crucial for ensuring the accuracy, precision, and reproducibility of these analyses acs.org.
This compound, alongside other maltooligosaccharides like maltose, maltotriose, maltopentaose, maltohexaose (B131044), and maltoheptaose, serves as an analytical standard in various high-throughput glycomic techniques acs.orgresearchgate.netnih.govd-nb.info. These standards are used for calibration, alignment, and quantification in chromatographic and electrophoretic separations coupled with mass spectrometry or fluorescence detection acs.org.
In capillary gel electrophoresis with laser-induced fluorescence (CGE-LIF), for example, a glucose ladder or a triple-internal standard (comprising maltose, maltotriose, and maltopentadecaose) can be co-injected with samples acs.org. This allows for the standardization of migration times into glucose units (GU) or migration time units (MTU), thereby minimizing day-to-day and other technical variations acs.org. This compound standards are also incorporated into solid-phase glycan isolation techniques, such as reversible hydrazone solid-phase glycan extraction (rHSPE), which are used for purifying glycans from complex samples like human serum prior to mass spectrometry analysis nih.gov. The use of such standards is fundamental in identifying and quantifying glycan structures within complex biological mixtures, contributing significantly to advancements in glycomics research rsc.orgacs.org.
Table 4: Role of this compound Standards in High-Throughput Glycomics
| Methodology | Application of this compound Standard | Benefit |
| Chromatography (e.g., UPLC) | Calibration and quantification of maltooligosaccharides in complex mixtures d-nb.info | Ensures accurate identification and quantification of glycans acs.org. |
| Capillary Gel Electrophoresis (CGE-LIF) | Standardization of migration times (e.g., into Glucose Units or Migration Time Units) acs.org | Minimizes technical variations and improves precision across experiments acs.org. |
| Solid-Phase Glycan Extraction | Used as a reference for isolation and purification of glycans from biological samples nih.gov | Aids in efficient recovery and preparation of glycans for downstream analysis nih.gov. |
| General Glycomic Profiling | Reference for identifying and quantifying specific glycan structures in high-throughput workflows rsc.orgacs.org | Enhances reproducibility and reliability of glycomic data acs.org. |
Biotechnological and Industrial Applications of Maltotetraose Excluding Dosage/administration
Maltotetraose in Advanced Material Development (Excluding Dosage/Administration)
This compound-Functionalized Nanoparticles for Research Applications
The functionalization of nanoparticles with carbohydrates, including oligosaccharides, represents a promising area in nanotechnology for various research applications, particularly in diagnostics and targeted delivery systems. These modifications aim to leverage the specific biological recognition properties of carbohydrates to enhance nanoparticle specificity, stability, and interaction with biological targets.
However, based on the current scientific literature available, specific detailed research findings and extensive data tables focusing solely on This compound-functionalized nanoparticles for dedicated research applications appear to be limited. While this compound is a known tetrasaccharide with distinct chemical properties and is utilized in various biochemical studies, such as a standard in enzyme assays researchgate.net, its direct application as a functionalizing agent for nanoparticles in advanced research contexts (e.g., specific targeting for imaging or biosensing, beyond general surface modification) is not prominently documented in the retrieved information.
Research in the broader field of glyco-nanoparticles often highlights the use of other maltodextrins, such as maltotriose (B133400) or maltoheptaose, for functionalizing nanoparticles to achieve specific biorecognition, particularly in bacterial targeting due to their uptake via maltodextrin (B1146171) transport pathways mdpi.comresearchgate.netcolab.wsnih.gov. These studies demonstrate the potential of oligosaccharide-modified nanoparticles for applications like magnetic resonance imaging (MRI) contrast agents for bacterial infections or fluorescent probes for infection detection mdpi.comresearchgate.netcolab.ws. The principles observed with these related oligosaccharides suggest a theoretical potential for this compound in similar applications, given its structural similarity as an α-1,4-linked glucose polymer. However, concrete experimental data or established research applications specifically employing this compound for nanoparticle functionalization are not extensively detailed in the current body of readily accessible research.
Therefore, while the concept of carbohydrate-functionalized nanoparticles is well-established, specific detailed research findings and corresponding data tables pertaining to this compound-functionalized nanoparticles for research applications are not available in the provided search results.
Future Directions and Emerging Research Areas for Maltotetraose
Exploration of Novel Maltotetraose-Metabolizing Enzymes
The discovery and characterization of novel this compound-metabolizing enzymes, particularly maltooligosaccharide-forming amylases (MFAses) such as G4-amylases, remain a significant area of research. These enzymes are crucial for the efficient production of this compound from starch mpg.denih.gov. Various microorganisms have been identified as sources of these enzymes, including Cystobacter sp. strain CF23, which produces an efficient malto-oligosaccharide-forming α-amylase (AmyCf) capable of hydrolyzing gelatinized starch into maltose (B56501), maltotriose (B133400), and this compound with high purity nih.gov. Other notable discoveries include this compound-producing amylases from Bacillus halodurans MS-2–5, Bacillus circulans MG-4, and Alcaligenes sp. strain 537.1, with the latter producing this compound at approximately 90% (w/w) in starch hydrolysates nih.govnih.govctdbase.org. Research also indicates that phosphate (B84403) limitation can significantly enhance the growth rate and production of heterologous this compound-forming amylase in recombinant Bacillus subtilis, suggesting avenues for industrial enzyme production fishersci.ca. Furthermore, the synergistic action of pullulanase with amylases is being explored to enhance saccharification processes and increase the quality of syrups, highlighting the importance of enzyme combinations for improved yields of specific maltooligosaccharides. Future prospects include the development of anti-bacterial pesticides that target specific enzyme homologs, potentially offering sustainable solutions to plant diseases without promoting drug resistance.
Advanced Genetic and Metabolic Engineering for this compound Production
Advanced genetic and metabolic engineering strategies are being developed to optimize the biosynthesis and production of this compound. Synthetic approaches utilizing maltooligosaccharide-forming amylases have been identified and implemented to enhance production mpg.de. For instance, recombinant Bacillus subtilis strains, such as LKS88[pASA240] containing an amylase gene from Streptomyces albus KSM-35, have been exploited in fed-batch cultivation to achieve mass production of this compound-producing amylase. Optimization of cultivation conditions, including dissolved oxygen levels, additional organic nutrients, and mixed carbon sources, has led to significantly higher amylase activity, demonstrating the potential for large-scale production. A novel and efficient "reducing end modification method" has also been developed for manufacturing high-purity maltooligosaccharides, including this compound, from starch. This method involves liquefying, debranching, and oxidizing starch at the reducing end, followed by treatment with specific amylases to yield high-purity products. The combination of Pseudomonas saccharophila maltotetraohydrolase variants with debranching enzymes like pullulanase has shown promise in producing increased amounts of this compound from starch-derived substrates, with yields potentially reaching 40% to 60% by weight of this compound based on total saccharide content.
Integration of Multi-Omics Data in this compound Pathway Analysis
The integration of multi-omics data, including genomics, proteomics, and metabolomics, is becoming increasingly vital for a comprehensive understanding of this compound pathways and its role in biological systems. This systems biology approach allows for a deeper analysis of carbohydrate metabolism. Liquid chromatography-mass spectrometry (LC-MS) profiling and tandem mass spectrometry (LC-MS/MS) are powerful tools in this regard, enabling the structural elucidation of oligosaccharides by providing information on their degree of polymerization, composition, and even some sequence details. Such multidimensional mass spectrometry workflows are being developed for de novo structural elucidation of oligosaccharides from polysaccharides, offering higher throughput in determining monosaccharide and linkage compositions. The impact of carbohydrates on the microbiota has spurred interest in these analytical methods for poly- and oligosaccharide analysis. For example, metabolomics studies have identified microbial metabolites, including this compound, in complex biological systems like the human microbiome, suggesting its involvement in host cardiovascular health and microbial metabolism. Understanding the interplay between this compound and various biological processes through multi-omics data can provide valuable insights into cellular metabolism and inform the development of novel therapeutic strategies.
Development of New Analytical Tools for High-Resolution this compound Profiling
The development of new analytical tools is critical for high-resolution profiling and quantification of this compound in complex matrices. Analyzing carbohydrates presents challenges due to their structural similarities and the absence of strong chromophores. Chromatographic techniques, particularly High-Performance Liquid Chromatography (HPLC), are widely used, often coupled with various detectors such as Refractive Index (RI), Evaporative Light Scattering (ELSD), Pulsed Amperometric Detection (PAD), and Mass Spectrometry (MS). High-temperature liquid chromatography (HTLC) has also been adapted for this compound detection. Gas-Liquid Chromatography (GLC) is employed for derivatized sugars, offering rapid component data on complex sugar mixtures. Ion Chromatography (IC) with PAD provides a sensitive method for determining water-soluble polyols and saccharides, including this compound, in foodstuffs. Capillary Electrophoresis (CE) is another technique used for separating and quantifying fermentable sugars like this compound in samples such as beer wort.
Mass spectrometry (MS) advancements are particularly promising for detailed this compound profiling. Electrospray Ionization (ESI) and Matrix-Assisted Laser Desorption/Ionization (MALDI) are commonly used ionization methods. Tandem mass spectrometry (MS/MS or MSn) is crucial for obtaining fine structural details of oligosaccharides, despite challenges posed by their heterogeneity and structural complexity. Ultrahigh-resolution MALDI Fourier Transform Ion Cyclotron Resonance (FT-ICR) MS is emerging as a powerful platform for analyzing synthetic oligo- and polysaccharides at higher resolving power across a wider mass range. Future progress in carbohydrate analysis will rely on the continued development of these analytical technologies, including improvements in online separation methods like chromatography and ion mobility, and the integration of MALDI imaging. The demand for higher throughputs, shorter testing times, and smaller footprints is driving the development of new mass spectrometry equipment.
Investigation of this compound in Complex Biological Systems
In the context of the human microbiome, this compound is present in vaginal fluid and serves as a nutrient for certain Gardnerella species, suggesting distinct nutritional niches within the vaginal microbiome compared to lactobacilli. This indicates that this compound and other malto-oligosaccharides are important energy sources for specific microbial populations. Furthermore, this compound is considered a partially undigested and unabsorbed substrate in the small intestine, exhibiting a potential prebiotic effect by selectively promoting the growth and/or activity of beneficial bacteria, such as bifidobacteria, once it reaches the colon metabolomicsworkbench.org. Its presence as an intermediate product during the enzymatic digestion of starch and glycogen (B147801) by alpha-amylase underscores its importance in animal physiology and energy metabolism. Beyond its metabolic roles, this compound is also being investigated for its potential in research related to atherosclerosis, where it has shown promise in reducing TNF-α-induced inflammatory responses by inhibiting NF-κB activity and decreasing ICAM-1 expression fishersci.ca.
Q & A
Basic Research Questions
Q. What analytical methods are most reliable for quantifying maltotetraose in enzymatic hydrolysis studies?
- Methodology : High-Performance Liquid Chromatography (HPLC) with refractive index detection is widely used due to its specificity for oligosaccharides. Calibration curves should be constructed using this compound standards, and retention times must be validated against known reference materials. For complex matrices (e.g., starch hydrolysates), pre-treatment with amyloglucosidase can eliminate interfering glucose polymers .
- Data Considerations : Ensure baseline separation of this compound from maltotriose and maltopentaose to avoid co-elution errors. Replicate analyses (n ≥ 3) are critical for statistical validity .
Q. How can researchers distinguish between this compound synthesis pathways (enzymatic vs. chemical)?
- Experimental Design :
- Enzymatic Synthesis : Use α-amylase or maltogenic amylases under controlled pH/temperature conditions. Monitor reaction progress via thin-layer chromatography (TLC) or mass spectrometry.
- Chemical Synthesis : Employ glycosylation reactions (e.g., Koenigs-Knorr method) with protecting groups. Validate purity via nuclear magnetic resonance (NMR) spectroscopy, focusing on anomeric proton signals (δ 4.8–5.5 ppm) .
Advanced Research Questions
Q. What experimental strategies resolve contradictions in this compound’s role as a substrate vs. inhibitor in α-amylase kinetics?
- Conflict Analysis : this compound can act as a competitive inhibitor at high concentrations but serves as a substrate in hydrolysis. Address this via:
- Kinetic Assays : Use Lineweaver-Burk plots to determine inhibition constants (Ki) and Michaelis-Menten parameters (Km, Vmax).
- Structural Studies : Perform X-ray crystallography or molecular docking to identify binding site interactions. For example, shows that this compound’s inhibitory effect correlates with its binding to the α-amylase active site under high substrate conditions.
Q. How do researchers validate this compound-protein interaction studies using NMR spectroscopy?
- Methodology :
Titration Experiments : Add incremental concentrations of this compound to a protein solution (e.g., porins). Monitor chemical shift perturbations (CSPs) in 1H-15N HSQC spectra.
Dissociation Constant (Kd) Calculation : Fit CSP data to a one-site binding model. demonstrates this approach for ScrY porin, yielding Kd values via NOESY-derived binding curves.
- Pitfalls : Ensure protein stability at high ligand concentrations and account for solvent effects (e.g., α-octylglucoside in membrane protein studies) .
Q. What statistical frameworks are optimal for analyzing this compound’s effects in high-throughput glycomics datasets?
- Approach :
- Multivariate Analysis : Use principal component analysis (PCA) to cluster this compound-related metabolic profiles.
- Machine Learning : Train classifiers (e.g., random forests) to predict enzymatic activity changes based on oligosaccharide concentration gradients.
Methodological Challenges and Solutions
Q. How to address low sensitivity in this compound detection during in vivo studies?
- Strategies :
- Isotopic Labeling : Incorporate 13C-labeled glucose precursors into this compound for enhanced MS/MS detection.
- Enzymatic Amplification : Couple this compound detection with NADH-linked assays (e.g., using glucose dehydrogenase).
Q. What protocols ensure reproducibility in this compound purification from microbial fermentation broths?
- Stepwise Protocol :
Precipitation : Remove proteins via ethanol precipitation.
Chromatography : Use size-exclusion chromatography (SEC) with Superdex columns for size-based separation.
Lyophilization : Freeze-dry fractions and verify purity via HPAEC-PAD (high-performance anion-exchange chromatography with pulsed amperometric detection).
- Quality Control : Report yield, purity (≥95%), and endotoxin levels for biomedical applications .
Data Presentation Standards
- Tables : Include molar extinction coefficients, retention times, and statistical parameters (e.g., RSD ≤ 5%).
- Figures : Annotate NMR/MS spectra with peak assignments and kinetic curves with error bars (SEM).
- Ethical Reporting : Disclose conflicts (e.g., enzyme supplier biases) and archive raw data in FAIR-compliant repositories .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
